molecular formula C7H11NO2 B14653829 N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine CAS No. 52841-56-2

N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine

Cat. No.: B14653829
CAS No.: 52841-56-2
M. Wt: 141.17 g/mol
InChI Key: DOKTVWYVWXVNGB-UHFFFAOYSA-N
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Description

N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine: is an organic compound characterized by the presence of a methoxy group and a hydroxylamine group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of hydroxylamine hydrochloride with a suitable aldehyde or ketone under basic conditions. One common method involves the use of microwave irradiation in a solvent-free environment, which has been shown to yield high purity oximes efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to amines under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of oximes, which are important in the synthesis of amides and nitriles .

Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It is also studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the development of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It serves as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds .

Molecular Targets and Pathways: The compound may target enzymes and receptors that have electrophilic sites. It can inhibit enzyme activity by forming covalent bonds with the active site residues. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Uniqueness: N-(2-Methoxycyclohex-2-en-1-ylidene)hydroxylamine is unique due to its combination of a methoxy group and a hydroxylamine group on a cyclohexene ring. This structure imparts specific reactivity and makes it suitable for a wide range of chemical transformations and applications.

Properties

CAS No.

52841-56-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

N-(2-methoxycyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C7H11NO2/c1-10-7-5-3-2-4-6(7)8-9/h5,9H,2-4H2,1H3

InChI Key

DOKTVWYVWXVNGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CCCCC1=NO

Origin of Product

United States

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